Methyl 1-fluorocyclopentane-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-fluorocyclopentane-1-carboxylate can be synthesized through several synthetic routes. One common method involves the fluorination of cyclopentanecarboxylic acid followed by esterification with methanol . The reaction typically requires the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-fluorocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions include substituted cyclopentane derivatives, alcohols, and carboxylic acids .
Scientific Research Applications
Methyl 1-fluorocyclopentane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 1-fluorocyclopentane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s reactivity and interactions with enzymes or receptors . The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-fluorocyclopropane-1-carboxylate: A similar compound with a three-membered ring structure.
Methyl 3-fluorocyclopentane-1-carboxylate: Another fluorinated cyclopentane derivative.
Uniqueness
Methyl 1-fluorocyclopentane-1-carboxylate is unique due to its five-membered ring structure and the presence of both a fluorine atom and an ester group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H11FO2 |
---|---|
Molecular Weight |
146.16 g/mol |
IUPAC Name |
methyl 1-fluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H11FO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5H2,1H3 |
InChI Key |
YCKSVMGCZVWUCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)F |
Origin of Product |
United States |
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